molecular formula C2H5NO<br>CH3CONH2<br>CH3CONH2<br>C2H5NO B032628 Acetamide CAS No. 60-35-5

Acetamide

Cat. No. B032628
CAS RN: 60-35-5
M. Wt: 59.07 g/mol
InChI Key: DLFVBJFMPXGRIB-UHFFFAOYSA-N
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Description

Synthesis Analysis of Acetamide

Acetamide can be synthesized through several methods. One of the primary methods includes the dehydrating acetic acid with ammonia or by the dry distillation of ammonium acetate. The synthesis also involves the Hoffmann rearrangement of acetyl chloride or ethyl acetate with bromine and sodium hydroxide (Miyaura & Suzuki, 1995). The synthesis process highlights the importance of careful control of reaction conditions to obtain desired purity and yield.

Molecular Structure Analysis of Acetamide

Studies on the molecular structure of acetamide reveal insights into its bond distances and angles. Gas electron diffraction studies provide precise measurements of bond distances, such as C–C, C–N, and C=O bonds. It is noted that these bond lengths vary slightly between gaseous and crystalline states of acetamide, influenced by the presence or absence of hydrogen bonding (Kitano & Kuchitsu, 1973). The molecular structure of acetamide plays a critical role in determining its chemical and physical properties.

Chemical Reactions and Properties of Acetamide

Acetamide is known to undergo various chemical reactions. One such reaction involves hydrogen abstraction from the methyl group of acetamide, leading to the formation of the 2-amino-2-oxoethyl radical. This reaction pathway is significant in astrochemistry and helps understand the formation of complex organic molecules (COM) (Haupa, Ong & Lee, 2020). Additionally, acetamide's thermodynamic properties have been extensively studied, which include phase behavior, vapor pressures, and heat capacities (Štejfa et al., 2020).

Physical Properties Analysis of Acetamide

The physical properties of acetamide, such as thermal capacities and phase behavior, have been analyzed using methods like differential scanning calorimetry (DSC). These studies have confirmed the polymorphism of acetamide and have provided insights into its heat capacities in different phases (Emons, Naumann, Jahn & Flammersheim, 1986). Understanding these physical properties is essential for the potential application of acetamide in various industries.

Scientific Research Applications

Bilirubin Estimation

Acetamide has been utilized as an accelerator in the reaction between free bilirubin and diazotized sulfanilic acid, providing a method for serum bilirubin estimation that is simple and sensitive. This method does not require excessive dilution or protein precipitation, making it efficient and practical for clinical use (Boutwell, 1964).

Solar Heat Storage

Acetamide (AC), combined with expanded graphite (EG), forms a composite phase change material (PCM) that enhances energy storage in active solar systems. This combination significantly improves thermal conductivity, making it a suitable material for solar heat storage applications (Xia & Zhang, 2011).

Protective Effect in Cattle Poisoning

Acetamide has shown a protective effect against poisoning by Palicourea marcgravii and monofluoroacetate (MF) in cattle. It acts as an effective antidote, preventing the onset of clinical signs and death in cattle poisoned by these substances, illustrating its potential in veterinary toxicology (Peixoto et al., 2012).

Food Contaminant Study

Studies have assessed acetamide as a food contaminant and its potential genotoxicity. However, investigations in rodent hematopoietic tissue have indicated that acetamide is not clastogenic, aneugenic, or mutagenic in vivo, suggesting a need for regulatory re-evaluation in this context (Moore et al., 2019).

Computational Study of Electron Spectra

Acetamide has been the subject of computational studies to understand its molecular structures and physical properties. These studies include assessments of dipole moments, polarizabilities, ionization energies, and absorption spectra, contributing to a deeper understanding of acetamide at the molecular level (Chong, 2017).

Thermal Properties Analysis

The thermal properties of acetamide have been explored, particularly focusing on its potential as a latent heat storage material. Research has assessed its melting enthalpy, thermal capacities, and storage density, providing insights into its application in energy storage systems (Emons et al., 1986).

Impurity Control in Pharmaceuticals

In pharmaceutical contexts, acetamide has been studied as a potential genotoxic impurity. Methods have been developed to control and measure acetamide levels in drug substances, aiding in ensuring the safety and efficacy of pharmaceutical products (Rajana et al., 2019).

Safety And Hazards

Acetamide has low toxicity but can cause a reduction in weight when exposed to a high oral dose . It mildly irritates eyes, mucous membranes, and skin . Its combustion generates fumes or toxic gases . It is suspected of causing cancer .

Future Directions

Acetamide has been detected near the center of the Milky Way galaxy . This finding is potentially significant because acetamide has an amide bond, similar to the essential bond between amino acids in proteins . This could have implications for understanding the radiation-induced synthesis of prebiotic molecules in cold space media .

properties

IUPAC Name

acetamide
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InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)
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InChI Key

DLFVBJFMPXGRIB-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)N
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Molecular Formula

C2H5NO, Array, CH3CONH2
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Related CAS

74330-92-0
Record name Acetamide, homopolymer
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DSSTOX Substance ID

DTXSID7020005
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Molecular Weight

59.07 g/mol
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Physical Description

Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals
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Boiling Point

430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F
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Solubility

Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200
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Density

1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159
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Vapor Pressure

1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F
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Product Name

Acetamide

Color/Form

Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether

CAS RN

60-35-5
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Melting Point

180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F
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Record name Acetamide
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Record name Acetamide
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Synthesis routes and methods I

Procedure details

The invention may be described with reference to the accompanying drawing. In the sole FIGURE a schematic flow diagram of one embodiment of the process of this invention is depicted. Elongated cylindrical reactor 10 is charged with a bed 11 of particulate sulfonated divinylbenzene-cross-linked polystyrene ion exchange resin. This resin is in the protonated (H+) form. While the resin is shown in a fixed bed configuration in the FIGURE, it will be appreciated that it could be in a stirred or fluidized bed configuration as well. Acetamide, acetaldehyde and water, in appropriate ratios, are continuously fed to the top of the resin bed via valved conduits 12, 14 and 15, respectively. The rate of reactant feed is regulated to provide a WHSV of from 0.01 to 2 kg of acetaldehyde/kg of resin/hour. Heat can be added to or removed from reactor 10 by means not shown as needed to control the reaction remperature, preferably between about 50° C. and about 110° C. A crude reaction product composed principally of water, unreacted acetaldehyde and acetamide, and ethylidine-bis-acetamide is continuously removed via valved conduit 16 to stripper 17. In stripper 17, a reduced pressure, generally from 600 to 200 mm of mercury absolute, is applied along with heat to maintain a bottom temperature of from about 70° to 150° C. Light materials are stripped overhead and are removed via conduit 19. These light materials include principally unreacted acetaldehyde, water and some acetamide. These light materials are condensed and may be discarded or treated to recover acetaldehyde, acetamide and water for recycle. A bottoms product, composed primarily of ethylidene-bis-acetamide and acetamide, is removed via conduit 20 to distillation column 21. Acetamide is taken overhead in column 21, condensed by means not shown, and removed via conduit 22, preferably to recycle to acetamide feed conduit 12. The bottoms product of column 21, composed of ethylidene-bis-acetamide and acetamide, is removed via conduit 24 to cracker 25. Cracker 25 is optionally equipped with agitator 26 and heating means not shown. A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged to cracket 25 via conduit 27. The mixture of ethylidene-bis-acetamide and catalyst is heated (and optionally stirred). The cracker conditions are an absolute pressure of 30 to 100 mm of mercury and a temperature of 175° to 220° C. Under these conditions the ethylidene-bis-acetamide cracks to give vinylacetamide and acetamide. These products, as well as any residual acetamide present in the column 21 bottoms, are volatilized at the conditions of cracker 25 and are removed as an overhead via conduit 29. This overhead fraction is condensed and fed to distillation column 30. In column 30 the more volatile vinylacetamide is taken overhead, condensed, and removed as a liquid via conduit 31. Column 30 is generally operated at conditions such as a bottoms temperature of 130° to 180° C. and an absolute pressure of 30 to 100 mm of mercury. A bottoms fraction composed principally of acetamide is isolated and removed via conduit 32. Preferably, as is shown, this acetamide is recycled to feed line 12. There is real reason to remove and recover acetamide in two stages--one before and one after cracking. By so doing, the temperature in the cracker can be held at a high enough level to permit efficient cracking. Cracker 25 is equipped with bottoms take off 28 through which spent catalyst and heavy end byproducts can be withdrawn.
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ethylidine-bis-acetamide
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Synthesis routes and methods II

Procedure details

According to the process of this invention described hereinabove, the N-acyl-α-amino acid of formula (I) can be produced in good yields in one step from the oxirane (II) and the amide compound (III) with great industrial advantage. For example, according to the process of this invention, N-acetylphenylalanine can be obtained in a yield of as high as 72 to 98% from styrene oxide and acetamide as will be seen from Examples given hereinafter.
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amide
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Synthesis routes and methods III

Procedure details

The title compound was prepared under the same conditions as described in Example 1 with 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and 5-acetamino-1,3-dihydro-indol-2-one as starting materials to give N-{3-[5-2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indol-5-yl}-acetamide (52 mg, 57.9%) as a light yellow solid.
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57.9%

Synthesis routes and methods IV

Procedure details

Alternatively, 2-methoxy-N,N-dimethyl-2-pyridyl)acetamide is prepared by the following procedure. 2-Methoxy-2-(2-pyridyl)acetyl chloride hydrochloride, 22 g., [prepared by reacting 2-methoxy-2-(2-pyridyl)acetic acid in benzene with thionyl chloride] in 100 ml. of chloroform is added dropwise and with cooling to 50 g. of dimethylamine in 100 ml. of chloroform. The mixture is stirred for 4 hours, then 50 ml. of 5% aqueous sodium hydroxide is added and the chloroform solution is dried and concentrated to give 2-methoxy-N,N-dimethyl-2-(2-pyridyl)acetamide.
Name
2-Methoxy-2-(2-pyridyl)acetyl chloride hydrochloride
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Synthesis routes and methods V

Procedure details

The title compound was prepared as followed: (R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine was diluted with 220 mL dichloromethane, cooled to 0° C., and successively treated with 3.7 mL pyridine (46 mmol) and 1.8 mL acetic anhydride (19 mmol) with no observable change. The cooling bath was removed and the reaction mixture was warmed to room temperature for 16 hours. The visually unchanged solution was concentrated to a yellow foam, rediluted with 50 mL dichloromethane, and filtered to remove the remaining insoluble precipitate. The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate to afford 5.85 g (84%) of (S)-N-[[3-[3-fluoro-4-[1-(carbobenzyloxy)-3-methyl)-3-azetidinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide as a colorless glass. Rf 0.24 (2.5% methanol/ethyl acetate); [α]D -19° (c 0.9971, methanol); IR (mull) 1754, 1706, 1676, 1516, 1430, 1415, 1357, 1227, 1194, 1075 cm-1 ; 1H NMR (300 MHz, CDCl3) δ7.42 (dd, 1H, J=2.1 Hz, J=12.9 Hz, aromatic), 7.33 (m, 5H, aromatic), 7.13 (dd, 1H, J=2.2 Hz, J=8.5 Hz, aromatic), 7.04 (t, 1H, J=8.5 Hz, aromatic), 6.56 (bt, 1H, J=6.2 Hz, NH), 5.10 (s, 2H, Ph--CH2), 4.79 (m, 1H, methine), 4.30 (d, 2H, J=8.2 Hz, Ph--C--CH2a s), 4.01 (m, 3H, Ph--C--CH2b s, Ph--N--CH2a), 3.78 (dd, 1H, J=6.7 Hz, J=9.1 Hz, Ph--N--CH2b), 3.64 (m, 2H, NH--CH2 s), 2.02 (s, 3H, O=C--CH3), 1.60, (s, 3H, Ph--C--CH3); 13C NMR (75 MHz, CDCl3) 171.2, 160.3 (d, JCF =246 Hz), 156.6, 154.2, 137.9 (d, JCF =11 Hz), 136.5, 128.9 (d, JCF =14 Hz), 128.4, 127.9, 127.2 (d, JCF =7 Hz), 113.2 (d, JCF =2 Hz), 106.4 (d, JCF =28 Hz), 72.0, 66.6, 60.7, 60.3, 47.3, 41.7, 36.1, 28.1, 22.9; Anal. Calcd for C24H26N3O5F1 : C, 63.29; H, 5.75; N, 9.23. Found: C, 62.98; H, 5.96; N, 8.98.
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
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220 mL
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3.7 mL
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1.8 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide
Reactant of Route 2
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Acetamide
Reactant of Route 3
Acetamide
Reactant of Route 4
Acetamide
Reactant of Route 5
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Reactant of Route 6
Acetamide

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